

Optimizing Proteome Inference with DeepPep: Application Notes and Protocols

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For Immediate Release

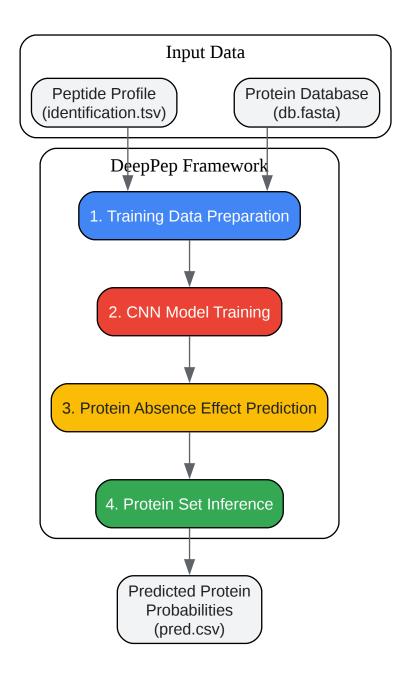
Researchers, scientists, and drug development professionals can now leverage the full potential of DeepPep, a deep learning framework for protein inference from peptide profiles, with these detailed application notes and protocols. This document provides a comprehensive guide to the optimal parameters for the DeepPep convolutional neural network (CNN), ensuring robust and accurate proteome inference.

DeepPep utilizes a deep convolutional neural network to predict the protein set from a given peptide profile and a protein sequence database.[1] The framework's performance is contingent on the fine-tuning of its underlying model parameters. These notes provide the recommended settings based on the original publication's optimization experiments.

DeepPep Workflow Overview

The DeepPep framework operates in a sequential, four-step process to infer the presence of proteins from an observed peptide profile.[2]





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Figure 1: The sequential four-step workflow of the DeepPep framework.

Optimal Performance Parameters

The following tables summarize the key parameters for the DeepPep model, including the neural network architecture and the training configuration. These parameters were determined through empirical hyper-parameter optimization to achieve the best performance.



Table 1: Convolutional Neural Network (CNN) Architecture

The DeepPep model employs a series of four convolutional layers, each followed by a pooling and dropout layer, and culminating in a fully connected layer. The activation function for all transformations is the Rectified Linear Unit (ReLU).

Layer	Parameter	Optimal Value
Convolutional Layer 1-4	Number of Filters	128
Filter (Window) Size	5	
Pooling Layer 1-4	Pooling Function	Max Pooling
Window Size	2	
Dropout Layer 1-4	Dropout Rate	0.5
Fully Connected Layer	Number of Nodes	1024

Table 2: Training and Optimization Parameters

The training of the CNN model is performed using the RMSprop optimization algorithm.

Parameter	Value	Description
Optimizer	RMSprop	An adaptive learning rate optimization algorithm.
Learning Rate	0.01	The step size at which the model's weights are updated.
Epochs	30	The number of complete passes through the training dataset.
Objective Function	Mean Squared Error	The loss function used to train the model.



Experimental Protocol

This protocol outlines the steps to run DeepPep using the optimal parameters.

Dependencies

Ensure the following dependencies are installed:

- torch7
- luarocks (with cephes and csv packages)
- SparseNN
- python (3.4 or above)
- biopython

Input Data Preparation

Organize your input files in a dedicated directory with the following specific filenames:

- identification.tsv: A tab-delimited file with three columns:
 - Peptide sequence
 - Protein name
 - Peptide identification probability
- db.fasta: A standard FASTA file containing the reference protein database.

Execution

DeepPep is executed via the run.py script, which takes the directory containing the input files as a command-line argument.

Command:

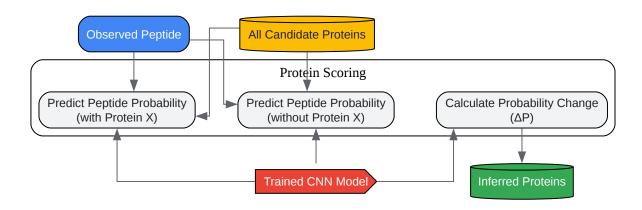


Output

Upon successful completion, DeepPep will generate a pred.csv file in the input directory. This file contains the predicted protein identification probabilities.

DeepPep Logical Workflow

The core of DeepPep's protein inference strategy is to assess the impact of each protein's presence or absence on the predicted probability of observing a given peptide.



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Figure 2: Logical workflow for scoring proteins based on their effect on peptide probability.

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References

- 1. GitHub IBPA/DeepPep: Deep proteome inference from peptide profiles [github.com]
- 2. DeepPep: Deep proteome inference from peptide profiles | PLOS Computational Biology [journals.plos.org]



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